Ethyl 4-ethylthiazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of EETC usually starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea to give the target molecule . An alternative one-step synthesis of EETC has been designed by using ethyl acetoacetate, thiourea, and iodine as the materials .Molecular Structure Analysis
The molecular formula of EETC is C8H11NO2S. The molecular weight is 185.24.Chemical Reactions Analysis
EETC is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis
EETC is a yellow to pale yellow oil . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .Scientific Research Applications
Summary of the Application
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound similar to Ethyl 4-ethylthiazole-2-carboxylate, is used as a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .
Methods of Application or Experimental Procedures
The conventional synthesis of this compound starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule .
Results or Outcomes
The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .
2. Antioxidant, Antimicrobial and Antiviral Docking Studies
Summary of the Application
A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, which are similar to Ethyl 4-ethylthiazole-2-carboxylate, were synthesized and evaluated for their antimicrobial and antioxidant assays .
Methods of Application or Experimental Procedures
The compounds were synthesized in two steps from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .
Results or Outcomes
The antioxidant studies revealed that some of these compounds are promising antioxidant agents. The compounds also showed good binding affinities and inhibition constants to be considered as therapeutic targets for M pro protein of SARS-CoV-2 (COVID-19) .
3. Carbazole Derivative Synthesis and Electropolymerization
Summary of the Application
Carbazole derivatives, which can be synthesized from compounds similar to Ethyl 4-ethylthiazole-2-carboxylate, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Methods of Application or Experimental Procedures
The synthesis of these compounds starts from N-substituted carbazoles, which are then covalently linked with other monomers . The electropolymerization process is then carried out to form the desired carbazole-based compounds .
Results or Outcomes
The carbazole-based compounds have shown good environmental stability and photoconductivity and electrochromic properties, making them suitable for industrial applications in electroluminescent applications and light-emitting diodes .
4. Antimicrobial Evaluation Against Multidrug Resistant Strains
Summary of the Application
2-aminothiazole-4-carboxylate Schiff bases, which are similar to Ethyl 4-ethylthiazole-2-carboxylate, were synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .
Methods of Application or Experimental Procedures
The compounds were synthesized from 2-aminothiazole-4-carboxylate and then evaluated for their antimicrobial activity .
Results or Outcomes
The compounds showed promising antimicrobial activity against multidrug resistant strains .
5. Synthesis of Optoelectronics and Electroactive Materials
Summary of the Application
Carbazole compounds, which can be synthesized from compounds similar to Ethyl 4-ethylthiazole-2-carboxylate, have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .
Methods of Application or Experimental Procedures
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of these compounds starts from N-substituted carbazoles, which are then covalently linked with other monomers .
Results or Outcomes
Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . PCz has advantages of good environmental stability and photoconductivity and electrochromic properties which have attracted attention because of its potential industrial applications in electroluminescent applications and light emitting diodes .
6. Antimicrobial Evaluation Against Multidrug Resistant Strains
Summary of the Application
2-aminothiazole-4-carboxylate Schiff bases, which are similar to Ethyl 4-ethylthiazole-2-carboxylate, were synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .
Methods of Application or Experimental Procedures
The compounds were synthesized from 2-aminothiazole-4-carboxylate and then evaluated for their antimicrobial activity .
Results or Outcomes
The compounds showed promising antimicrobial activity against multidrug resistant strains .
Safety And Hazards
Future Directions
EETC and its 2-substituted derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, the future directions of EETC could be in the development of new therapeutic agents.
properties
IUPAC Name |
ethyl 4-ethyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLTQUPTGKZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethylthiazole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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